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Compound of Interest

Compound Name: Desdiacetyl-8-oxo famciclovir-d4

Cat. No.: B562113

An In-depth Technical Guide to Desdiacetyl-8-
oxo famciclovir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and metabolic context of Desdiacetyl-8-oxo famciclovir-d4, a key labeled metabolite of the
antiviral drug famciclovir.

Chemical Structure and Properties

Desdiacetyl-8-oxo famciclovir-d4 is a deuterated, oxidative metabolite of famciclovir. Its
chemical name is 2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-d4]-8H-purin-8-
one. The structure is characterized by the removal of the two acetyl groups from famciclovir,
the introduction of an oxo group at the 8th position of the purine ring, and the incorporation of
four deuterium atoms on the butyl side chain. This isotopic labeling makes it an ideal internal
standard for quantitative bioanalytical studies.

Chemical Structure:

While a 2D structure image is not directly available, the chemical name and its relationship to
famciclovir allow for a definitive structural representation. The core is a purine ring system,
substituted at the 9-position with a deuterated 4-hydroxy-3-(hydroxymethyl)butyl side chain.
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The purine ring is further modified with an amino group at the 2-position and an oxo group at
the 8-position.

Physicochemical Properties

Specific experimental data for Desdiacetyl-8-oxo famciclovir-d4 is not extensively published.
However, the following information has been compiled from available resources.

Property Value Source
Molecular Formula C10H11D4N503 [1][2]
Molecular Weight 257.28 g/mol [1][2]
CAS Number 1346603-55-1 [1]

2-Amino-7,9-dihydro-9-[4-
hydroxy-3-

Synonyms (hydroxymethyl)butyl]-8H- [1]
purin-8-one-d4, BRL 48959-d4,

8-Oxo0-6-deoxypenciclovir-d4

Physical Appearance Assumed to be a solid

No specific data available.

Expected to have some

Solubility .
agueous solubility due to the
hydroxyl and amino groups.
Melting Point No specific data available.
Boiling Point No specific data available.

Metabolic Pathway of Famciclovir

Famciclovir is a prodrug that is inactive in its administered form.[3][4] Following oral
administration, it undergoes extensive first-pass metabolism to be converted into its active
antiviral form, penciclovir, and other metabolites.[5] Desdiacetyl-8-oxo famciclovir is a minor
oxidative metabolite in this pathway.
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The metabolic conversion involves two primary steps:

o Deacetylation: The two acetyl groups on the side chain of famciclovir are rapidly removed by
esterases in the intestine and liver.[5]

o Oxidation: The resulting intermediate, 6-deoxypenciclovir, is then oxidized. The primary site
of oxidation is the 6-position of the purine ring, catalyzed by aldehyde oxidase, to form the
active antiviral agent penciclovir.[5][6] A smaller fraction of the 6-deoxypenciclovir is oxidized
at the 8-position to form 8-oxo-desacetylated famciclovir.[7]

Aldehyde Oxidase Penciclovir
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Esterases
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Metabolic conversion of Famciclovir.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and analysis of
Desdiacetyl-8-oxo famciclovir-d4 are limited. However, based on the general knowledge of
famciclovir chemistry and analytical techniques, the following outlines the likely methodologies.

Synthesis and Purification

The synthesis of Desdiacetyl-8-oxo famciclovir-d4 would be a multi-step process, likely
adapted from established routes for famciclovir and its analogs.[8]

Hypothetical Synthesis Workflow:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/label/2006/020363s026lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2006/020363s026lbl.pdf
https://pubmed.ncbi.nlm.nih.gov/7736920/
https://www.bocsci.com/8-oxo-desacetylated-famciclovir-item-471430.html
https://www.benchchem.com/product/b562113?utm_src=pdf-body-img
https://www.benchchem.com/product/b562113?utm_src=pdf-body
https://www.benchchem.com/product/b562113?utm_src=pdf-body
https://patents.google.com/patent/CN102924455A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials
Deuterated_Sidechain_Precursor Purine_Analog

Coupling Reaction

'

Deacetylation

'

Oxidation at C8

'

Purification
(e.g., HPLC)

Desdiacetyl-8-oxo famciclovir-d4

Click to download full resolution via product page

A generalized synthetic workflow.

Methodology:

o Synthesis of the Deuterated Side Chain: A key step would involve the synthesis of the 4-
hydroxy-3-(hydroxymethyl)butyl side chain with deuterium atoms incorporated at specific
positions. This would likely be achieved using deuterated starting materials and standard
organic synthesis techniques.
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e Coupling to the Purine Ring: The deuterated side chain would then be coupled to a suitable
purine precursor.

o Deacetylation: If acetyl protecting groups are used during the synthesis, they would be
removed.

o Oxidation: A selective oxidation step would be required to introduce the oxo group at the 8-
position of the purine ring. This could potentially be achieved using enzymatic (e.g., aldehyde
oxidase) or chemical methods.

« Purification: The final product would be purified using techniques such as high-performance
liquid chromatography (HPLC) to ensure high purity.

Analytical Methods

Desdiacetyl-8-oxo famciclovir-d4 is primarily used as an internal standard in quantitative
bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry
(LC-MS/MS).

Typical Analytical Workflow:
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Workflow for bioanalytical quantification.

Methodology:

o Sample Preparation: Biological samples (e.g., plasma, urine) are collected. A known amount
of Desdiacetyl-8-oxo famciclovir-d4 is added as an internal standard. Proteins are typically
removed by precipitation, followed by solid-phase extraction (SPE) or liquid-liquid extraction
to concentrate and clean up the analytes.

o LC Separation: The extracted sample is injected into an HPLC system. Separation is usually
achieved on a reversed-phase column (e.g., C18) with a gradient elution using a mixture of
an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b562113?utm_src=pdf-body-img
https://www.benchchem.com/product/b562113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass
spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode.
Specific precursor-to-product ion transitions for both the analyte (e.g., penciclovir) and the
internal standard (Desdiacetyl-8-oxo famciclovir-d4) are monitored. The deuterium
labeling of the internal standard results in a mass shift, allowing for its distinct detection from
the unlabeled analyte.

e Quantification: The peak area ratio of the analyte to the internal standard is used to construct
a calibration curve from which the concentration of the analyte in the unknown samples is
determined.

Role in Drug Development

Desdiacetyl-8-oxo famciclovir-d4 plays a critical role in the development and post-marketing
surveillance of famciclovir. Its primary application is as a stable isotope-labeled internal
standard in pharmacokinetic and bioequivalence studies. The use of a deuterated internal
standard that is structurally very similar to the analyte of interest (penciclovir) and its
metabolites helps to correct for variability in sample processing and instrument response,
leading to highly accurate and precise quantification. This is essential for regulatory
submissions and for understanding the absorption, distribution, metabolism, and excretion
(ADME) properties of famciclovir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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